3-(4-Methylphenyl)thiophene-2-carbaldehyde
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Overview
Description
3-(4-Methylphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiophene ring substituted with a 4-methylphenyl group and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the thiophene ring . Another method involves the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: 3-(4-Methylphenyl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Methylphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methylphenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes, receptors, and DNA, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less biologically active.
3-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a 4-methylphenyl group, leading to different chemical and physical properties.
2-Thiophenecarboxaldehyde: Another isomer with the formyl group at the 2-position but without additional substituents.
Uniqueness
3-(4-Methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the 4-methylphenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10OS |
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Molecular Weight |
202.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)11-6-7-14-12(11)8-13/h2-8H,1H3 |
InChI Key |
CUPVXUXUPJQILS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
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